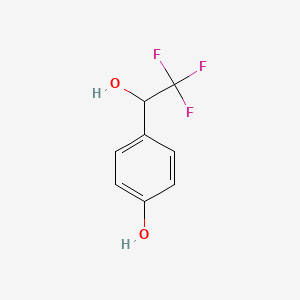

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFOXHSAQXFOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461211 | |

| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246245-20-5 | |

| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol" basic properties

CAS: 246245-20-5 | Role: Critical Intermediate for Nuclear Receptor Agonists[1]

Executive Summary

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is a high-value fluorinated building block used extensively in modern medicinal chemistry. Its structural uniqueness lies in the trifluoro-hydroxyethyl motif attached to a phenolic ring.[2] This moiety serves as a metabolically stable bioisostere for traditional alkyl-alcohol chains found in sterols, making it a cornerstone in the synthesis of Liver X Receptor (LXR) agonists (e.g., LXR-623) and Selective Androgen Receptor Modulators (SARMs) .

The presence of the trifluoromethyl (

Physicochemical Profile

| Property | Data / Value | Notes |

| CAS Number | 246245-20-5 | |

| Molecular Formula | ||

| Molecular Weight | 192.14 g/mol | |

| Appearance | Solid (Crystalline) | Typically white to off-white.[1] |

| Storage | 2–8°C, Dry, Inert Gas | Hygroscopic; oxidation-sensitive.[2] |

| pKa (Phenolic OH) | ~9.5 (Estimated) | Slightly more acidic than phenol (10.[2]0) due to inductive |

| pKa (Alkyl OH) | ~11.8 – 12.5 (Estimated) | Significantly more acidic than typical alcohols (~16) due to adjacent |

| LogP | ~1.6 – 1.9 | Enhanced lipophilicity vs. non-fluoro analog.[2] |

Synthetic Methodology

The synthesis of this compound requires regioselective control to ensure the trifluoroethyl group attaches at the para-position of the phenol.[2]

Protocol A: Regioselective Friedel-Crafts Hydroxyalkylation (Preferred)

This method is favored for its atom economy and use of "green" reagents compared to traditional Grignard routes.[2]

-

Reagents: Phenol, Trifluoroacetaldehyde ethyl hemiacetal (TFAE), Anhydrous

. -

Mechanism: Base-catalyzed Friedel-Crafts hydroxyalkylation.[2]

-

Selectivity: The use of Potassium Carbonate (

) preferentially directs the electrophile to the para-position. (Note: Using Zinc Chloride (

Step-by-Step Workflow:

-

Activation: Dissolve Phenol (1.0 eq) and anhydrous

(0.1–0.2 eq) in a solvent (typically toluene or neat if high temp). -

Addition: Add Trifluoroacetaldehyde ethyl hemiacetal (TFAE) (1.2 eq) dropwise.

-

Reaction: Heat to 100–120°C for 6–12 hours. The hemiacetal generates the reactive trifluoroacetaldehyde species in situ.[2]

-

Workup: Cool, dilute with ethyl acetate, wash with water/brine.

-

Purification: Recrystallization from hexanes/chloroform or column chromatography (SiO2, Hexane:EtOAc).[2]

Protocol B: Ketone Reduction (Alternative)

Used when strictly pure para-isomer is required and separation of ortho/para mixtures from Method A is difficult.[2]

-

Acylation: React Phenol with Trifluoroacetic anhydride (protecting group strategy may be needed) to form 4-trifluoroacetylphenol.[2]

-

Reduction: Reduce the ketone using

in Methanol/THF.

Visualization: Synthetic Pathways

Caption: Regioselective synthesis control using catalyst choice. Potassium carbonate favors the desired para-product.

Reactivity & Functionalization Guidelines

The molecule possesses two distinct hydroxyl groups with disparate reactivities, allowing for orthogonal functionalization.[2]

Phenolic Hydroxyl (Ar-OH)

-

Reactivity: Nucleophilic, acidic (pKa ~9.5).[2]

-

Primary Application: Ether formation (Williamson ether synthesis) to link the scaffold to larger pharmacophores (e.g., the indazole core in LXR agonists).

-

Protocol: Reacts readily with alkyl halides in the presence of mild bases (

,

Trifluoro-Alcohol (Alkyl-OH)

-

Reactivity: Less nucleophilic than standard alcohols due to the electron-withdrawing

group; resistant to oxidation.[2] -

Acidity: The

group lowers the pKa to ~12, making it ionizable with strong bases ( -

Stability: The

group prevents metabolic oxidation to the ketone (a common clearance pathway for non-fluorinated analogs), extending the drug's half-life in vivo.

Medicinal Chemistry Applications

LXR Agonist Development (e.g., LXR-623)

This compound is a direct precursor to LXR agonists used in treating atherosclerosis and Alzheimer's. The trifluoro-hydroxyethyl tail mimics the oxysterol side chain, which is the endogenous ligand for LXR.[2]

-

Mechanism: The fluorinated tail occupies the hydrophobic pocket of the LXR Ligand Binding Domain (LBD), engaging in critical hydrogen bonding via the hydroxyl group while the

fills hydrophobic space. -

Advantage: Unlike natural oxysterols, the fluorinated analog resists rapid metabolic breakdown.[2]

Pharmacophore Logic Diagram

Caption: Transformation of the intermediate into the active pharmacophore, highlighting the role of the fluorinated tail.

Safety & Handling

-

Hazards: Classified as an Irritant .[2] Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood.[2]

-

Storage: Store at 2–8°C . The compound is hygroscopic; keep the container tightly sealed under inert gas (Nitrogen/Argon) to prevent moisture absorption which can complicate stoichiometric calculations in synthesis.[2]

References

-

Gong, Y., & Kato, K. (2004).[2] Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry. Link

-

Zhang, J., et al. (2011).[2] Catalyzed Friedel–Crafts Reaction of Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE). Synthetic Communications. Link

-

Collins, J. L., et al. (2002).[2] Identification of a Nonsteroidal Liver X Receptor Agonist through Parallel Array Synthesis of Tertiary Amines. Journal of Medicinal Chemistry. Link

-

PubChem. (n.d.).[2][3] Compound Summary for CID 165781951 (Related Fluoro-Analog Data). National Center for Biotechnology Information.[2] Link

-

ChemicalBook. (2023).[2][4] 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol Properties and Suppliers. Link

Sources

Technical Monograph: 4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol

CAS Number: 246245-20-5

Part 1: Executive Summary & Core Directive

Identity & Significance 4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol (CAS 246245-20-5) is a high-value fluorinated building block used extensively in the synthesis of nuclear receptor modulators, specifically Selective Androgen Receptor Modulators (SARMs) and Liver X Receptor (LXR) agonists.

Its structural core—a phenol ring substituted with a chiral trifluoro-hydroxyethyl group—serves two critical medicinal chemistry functions:

-

Bioisosterism: The trifluoromethyl (

) group acts as a lipophilic, metabolically stable surrogate for isopropyl or methyl groups, significantly increasing half-life ( -

Hydrogen Bond Donor/Acceptor Modulation: The strong electron-withdrawing nature of the

group increases the acidity of the adjacent hydroxyl proton (lowering pKa vs. non-fluorinated analogs), enhancing binding affinity in hydrophobic pockets of nuclear receptors.

Part 2: Chemical Identity & Physical Properties[1][2][3]

Systematic Nomenclature

-

IUPAC Name: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

-

Common Synonyms:

-(Trifluoromethyl)-4-hydroxybenzyl alcohol; 1-(4-Hydroxyphenyl)-2,2,2-trifluoroethanol -

SMILES: OC1=CC=C(C(O)C(F)(F)F)C=C1

Physicochemical Profile

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 192.14 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 128–132 °C | Highly dependent on enantiomeric purity |

| Boiling Point | 265.6 °C (Predicted) | @ 760 mmHg |

| pKa (Phenolic) | ~9.5 | Slightly more acidic than phenol (9.[1][2]95) |

| pKa (Aliphatic OH) | ~11.8 | Significantly more acidic than ethanol due to |

| LogP | 1.8–2.1 | Moderate lipophilicity |

Part 3: Synthetic Pathways & Methodologies

Route A: The Ruppert-Prakash Nucleophilic Trifluoromethylation (Lab Scale)

This is the preferred method for discovery chemistry due to mild conditions and high functional group tolerance. It utilizes the Ruppert-Prakash reagent (

Protocol:

-

Protection (Optional but Recommended): Protect 4-hydroxybenzaldehyde as a silyl ether (e.g., TBS) to prevent protonation of the

anion. -

Addition: Treat the aldehyde with

(1.2 equiv) and a catalytic fluoride source (CsF or TBAF) in THF at 0°C. -

Hydrolysis: Acidic workup (1M HCl) cleaves both the O-TMS and the phenolic protection (if acid-labile) to yield the target.

Route B: Hydride Reduction of Trifluoroacetophenone (Scale-Up)

For kilogram-scale production, reducing the corresponding ketone is more cost-effective. The precursor, 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone (CAS 1823-63-8), is commercially available or easily accessible via Friedel-Crafts acylation.

Protocol:

-

Dissolution: Dissolve 1 equivalent of 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone in Methanol (0.5 M).

-

Reduction: Slowly add Sodium Borohydride (

, 1.5 equiv) at 0°C. The electron-deficient ketone reduces rapidly. -

Quench: Quench with saturated

solution. -

Isolation: Extract with Ethyl Acetate, dry over

, and recrystallize from Hexane/EtOAc.

Visualizing the Synthesis Logic

Figure 1: Convergent synthetic strategies for CAS 246245-20-5. Route A is ideal for diversity-oriented synthesis; Route B is preferred for bulk manufacturing.

Part 4: Medicinal Chemistry Applications[5]

1. Selective Androgen Receptor Modulators (SARMs) This phenol is a direct precursor to ether-linked SARMs. The hydroxyl group on the chiral center allows for the attachment of various amide or ether linkers that interact with the H12 helix of the Androgen Receptor (AR).

-

Mechanism: The

group occupies a hydrophobic sub-pocket in the AR ligand-binding domain (LBD), displacing water and increasing entropic binding energy. -

Example Utility: Synthesis of analogs related to LGD-4033 (Ligandrol) or Enobosarm (Ostarine), where the electron-rich phenol ring mimics the A-ring of testosterone.

2. Metabolic Stability Engineering

In drug design, replacing a methyl group (

-

Impact: For this specific molecule, the benzylic position is "blocked" by the

group, preventing rapid oxidation to the ketone in vivo, a common clearance pathway for benzyl alcohols.

Part 5: Analytical Validation

To validate the identity of CAS 246245-20-5, the following spectral features are diagnostic:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | Quartet splitting of the methine proton due to coupling with 3 equivalent Fluorine atoms ( | |

| 19F NMR | Strong singlet characteristic of a trifluoromethyl group attached to an aliphatic carbon. | |

| IR Spectroscopy | 1100–1300 | Strong C-F stretching vibrations. |

| Mass Spectrometry | m/z 191 [M-H]- | Negative ion mode (ESI-) shows stable phenoxide/alkoxide ion. |

Part 6: Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

-

Handling: The

group increases lipophilicity, potentially enhancing skin absorption. Double-gloving (Nitrile) is recommended.

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11446818, 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (Precursor). Retrieved from [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews. (Contextual citation for Route A mechanism).

Sources

Precision Synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol: A Technical Guide

Executive Summary

The moiety 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol represents a critical pharmacophore in modern drug discovery. The trifluoromethyl carbinol group (

This guide details the two primary synthetic architectures for accessing this scaffold:

-

The Direct Hydroxyalkylation Route (Preferred): A high-atom-economy reaction between phenol and trifluoroacetaldehyde ethyl hemiacetal (TFAE).

-

The Acylation-Reduction Route: A stepwise approach offering higher control over enantioselectivity via ketone reduction.

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must deconstruct the target molecule based on bond polarity and available reagents.

Strategic Disconnections

-

Path A (C–C Bond Formation): Direct electrophilic aromatic substitution of phenol with a trifluoroacetaldehyde equivalent.[1] This is the most convergent route but requires strict regiocontrol to favor the para-isomer over the ortho-isomer.

-

Path B (Functional Group Interconversion): Reduction of the corresponding ketone (4'-hydroxy-2,2,2-trifluoroacetophenone). This shifts the challenge to synthesizing the ketone, typically via Friedel-Crafts acylation.

Pathway Visualization

The following diagram outlines the logical flow for selecting a synthesis route based on laboratory constraints (e.g., need for enantiopurity vs. raw throughput).

Figure 1: Retrosynthetic map showing the convergent Direct Route (Green) and the stepwise Reduction Route (Red).

Part 2: Route A — Direct Regioselective Hydroxyalkylation

This is the "workhorse" method for generating the racemate. It utilizes Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) as a stable, liquid equivalent of the gaseous, toxic trifluoroacetaldehyde (Fluoral).

The Regioselectivity Switch

A critical insight for this reaction is the catalyst-dependent regioselectivity.

-

Zinc Halides (

): Coordinate closely with the phenolic oxygen, directing the incoming electrophile to the ortho position (via a six-membered transition state). -

Potassium Carbonate (

): Acts as a base to generate the phenoxide anion. The steric bulk of the

Protocol: Para-Selective Synthesis

Objective: Synthesis of 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol with >90% para-selectivity.

Reagents:

-

Phenol (1.0 equiv)[2]

-

TFAE (1.2 equiv)

- (0.1 - 0.2 equiv)

-

Solvent: Solvent-free (neat) or Toluene (if solubility is an issue).

Step-by-Step Methodology:

-

Activation: In a dried round-bottom flask equipped with a magnetic stir bar, charge Phenol (9.4 g, 100 mmol) and anhydrous

(1.4 g, 10 mmol).-

Why: Anhydrous conditions prevent the hydration of TFAE to the unreactive hydrate gem-diol form.

-

-

Addition: Heat the mixture to 60°C to melt the phenol (if neat). Dropwise add TFAE (17.3 g, 120 mmol) over 30 minutes.

-

Caution: TFAE releases ethanol upon reaction; ensure the system is vented through a reflux condenser.

-

-

Reaction: Increase temperature to 100–110°C and stir for 6–12 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). Phenol (

) should disappear; product (

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with 1N HCl (50 mL) to quench the phenoxide and remove the catalyst.

-

Purification: The crude mixture often contains trace ortho-isomer. Recrystallize from Toluene/Hexane (1:3) to isolate the pure para-isomer as white needles.

Yield Expectation: 75–85%.

Part 3: Route B — The Acylation-Reduction Sequence

This route is preferred when enantiopurity is required. The intermediate ketone allows for asymmetric transfer hydrogenation.

Step 1: Synthesis of 4'-Hydroxy-2,2,2-trifluoroacetophenone

Direct Friedel-Crafts acylation of phenol with trifluoroacetic anhydride (TFAA) often yields the ester (phenyl trifluoroacetate). We utilize the Fries Rearrangement to migrate the acyl group.

Protocol:

-

Esterification: React Phenol with TFAA (1.1 equiv) in DCM at 0°C. Quantitative conversion to phenyl trifluoroacetate.

-

Rearrangement: Heat the ester with

(2.5 equiv) neat at 140°C for 4 hours. -

Hydrolysis: Pour onto ice/HCl. The resulting solid is the 4'-hydroxy ketone.

Step 2: Asymmetric Reduction

To obtain the chiral alcohol

Reagents:

-

Ketone intermediate

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Transfer Hydrogenation catalyst)

-

Hydrogen Source: Sodium Formate / Formic Acid (aqueous buffer).

Methodology:

-

Dissolve ketone in EtOAc/Formate buffer.

-

Add 1 mol% Ru-catalyst.

-

Stir at 40°C for 24 hours.

-

Result: >95% Yield, >90% ee (enantiomeric excess).

Part 4: Analytical Characterization

Validating the structure requires specific attention to the coupling patterns induced by the fluorine atoms.

| Technique | Expected Signal Characteristics | Structural Insight |

| 1H NMR (400 MHz, DMSO-d6) | Confirms free phenol. | |

| AA'BB' system confirms para-substitution. | ||

| Doublet due to coupling with CH. | ||

| Multiplet; couples to both OH and | ||

| 19F NMR | Doublet indicates coupling to the methine proton. | |

| MS (ESI-) | m/z 191 [M-H]- | Confirms molecular weight (192.14 g/mol ). |

Part 5: Mechanistic Visualization

The following diagram details the mechanism of the

Figure 2: Mechanistic flow of the Base-Catalyzed Hydroxyalkylation.

References

-

Gong, Y., & Kato, K. (2011). Regioselective Substitution of Phenols with Trifluoroacetaldehyde Ethyl Hemiacetal. Synthetic Communications.

-

Gong, Y., et al. (2000). Regioselective Substitution of Phenols with Trifluoroacetaldehyde Ethyl Hemiacetal. Bulletin of the Chemical Society of Japan.

-

Mikami, K., et al. (2000).[3] Asymmetric Friedel-Crafts Reactions of Fluoral with Phenol Derivatives.

-

Sigma-Aldrich. (n.d.). 2,2,2-Trifluoroacetophenone Product & Safety Data.

Sources

An In-Depth Technical Guide to 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol, a pivotal fluorinated building block in contemporary medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, impart desirable physicochemical and pharmacological properties to parent molecules, making it a valuable intermediate in the synthesis of novel therapeutics. This document delves into its chemical structure, synthesis, spectroscopic characterization, and its significant role in the development of Selective Androgen Receptor Modulators (SARMs). Furthermore, this guide will explore the underlying principles of how the trifluoromethyl moiety influences molecular properties and biological activity, supported by detailed experimental protocols and safety information to aid researchers in its effective and safe utilization.

Introduction: The Strategic Importance of Fluorination in Drug Design

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group (-CF3) is particularly influential due to its strong electron-withdrawing nature, high lipophilicity, and ability to mimic a methyl group sterically. These characteristics can profoundly alter the pharmacokinetic and pharmacodynamic profile of a drug candidate. 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol emerges as a critical synthon that introduces a trifluoromethylated carbinol functionality onto a phenolic scaffold, a common motif in a wide array of biologically active compounds.

Chemical Structure and Physicochemical Properties

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol, with the chemical formula C₈H₇F₃O₂, is a phenolic compound featuring a 2,2,2-trifluoro-1-hydroxyethyl substituent at the para position of the benzene ring.[1]

Table 1: Physicochemical Properties of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃O₂ | [1] |

| Molecular Weight | 192.14 g/mol | [1] |

| CAS Number | 246245-20-5 | [1] |

| Appearance | White to off-white solid | --- |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol: A Regioselective Approach

The synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol can be efficiently achieved through the regioselective reaction of phenol with trifluoroacetaldehyde ethyl hemiacetal.[2][3] This method offers a direct route to the desired para-substituted product.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of a weak base like potassium carbonate, the phenol is partially deprotonated to the more nucleophilic phenoxide ion. The trifluoroacetaldehyde ethyl hemiacetal exists in equilibrium with the highly electrophilic trifluoroacetaldehyde. The phenoxide then attacks the carbonyl carbon of the aldehyde, with a strong preference for the para position due to steric hindrance at the ortho positions. Subsequent workup protonates the resulting alkoxide to yield the final product.

Sources

"4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol" spectral data (NMR, IR, MS)

Technical Whitepaper: Spectral Characterization & Analytical Profiling of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Executive Summary & Chemical Identity

This technical guide provides a comprehensive spectral analysis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol , a critical fluorinated building block used in the synthesis of Liver X Receptor (LXR) agonists and other metabolic disease therapeutics.

The introduction of the trifluoromethyl (

| Property | Data |

| IUPAC Name | 1-(4-Hydroxyphenyl)-2,2,2-trifluoroethanol |

| CAS Number | 246245-20-5 (or 1750-32-9 for general isomer class) |

| Molecular Formula | |

| Molecular Weight | 192.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, THF; limited solubility in |

Synthesis Context & Impurity Profile

To interpret the spectra accurately, one must understand the compound's origin. The standard synthesis involves the reduction of 4'-hydroxy-2,2,2-trifluoroacetophenone using sodium borohydride (

-

Primary Impurity: Unreacted ketone (4'-hydroxy-2,2,2-trifluoroacetophenone).

-

Secondary Impurity: Borate esters (if quench is incomplete).

Reaction Pathway:

The carbonyl carbon is attacked by the hydride, converting the

Figure 1: Synthetic pathway via hydride reduction. Monitoring the disappearance of the ketone carbonyl signal in IR and 13C NMR is critical for purity assessment.

Nuclear Magnetic Resonance (NMR) Profiling

The

H NMR Spectroscopy (500 MHz, DMSO- )

The methine proton (

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| Phenolic OH | 9.55 | Singlet (br) | 1H | - | |

| Aromatic | 7.25 | Doublet | 2H | 8.5 | |

| Aromatic | 6.75 | Doublet | 2H | 8.5 | |

| Aliphatic OH | 6.35 | Doublet | 1H | 5.0 | |

| Methine | 4.95 | Quartet of Doublets | 1H |

Critical Analysis:

-

Solvent Effect: In

, the phenolic and aliphatic OH protons may appear as broad singlets or disappear due to exchange. DMSO- -

Purity Check: Look for a singlet at

(DMSO) or

C NMR Spectroscopy (125 MHz, DMSO- )

The carbon spectrum is dominated by C-F coupling.

- 157.8: Aromatic C-OH (Singlet).

- 129.5: Aromatic CH (Singlet).

-

125.0:

- 115.2: Aromatic CH (Singlet).

-

71.5: Methine

F NMR Spectroscopy (470 MHz, DMSO- )

-

-76.5 ppm: Doublet (

-

Note: This signal confirms the presence of the trifluoromethyl group. A shift to -71 ppm usually indicates the unreduced ketone.

Mass Spectrometry (MS) Analysis

The electron-withdrawing nature of the

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode for Phenol).

Fragmentation Pattern (EI):

-

Molecular Ion (

): m/z 192 (Distinct, stable aromatic). -

Base Peak: m/z 123 (Loss of

). The resulting cation is resonance-stabilized by the phenolic oxygen. -

Secondary Fragment: m/z 175 (Loss of

).

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization. The loss of the trifluoromethyl group is the diagnostic cleavage event.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" ID.

-

3200–3400 cm

: Broad O-H stretch. (Note: You will see two overlapping bands or one very broad band covering both Phenolic and Aliphatic OH). -

1615, 1515 cm

: Aromatic C=C ring stretches. -

1100–1250 cm

: Strong C-F stretching vibrations (Multiple bands, very intense). -

830 cm

: Para-substituted benzene ring (C-H out-of-plane bending).

Absence of Impurities:

-

Ensure no strong band exists at 1700 cm

. Presence of this band indicates unreacted ketone starting material.

Experimental Protocol: Sample Preparation

To reproduce the NMR data above, follow this strict protocol:

-

Drying: Dry the solid compound under high vacuum (<1 mbar) at 40°C for 4 hours to remove trace water, which can broaden OH signals.

-

Solvent: Use DMSO-

(99.9% D) stored over molecular sieves. Avoid -

Concentration: Prepare a solution of ~10 mg compound in 0.6 mL solvent.

-

Acquisition:

-

Set relaxation delay (

) to >2.0 seconds to ensure full relaxation of aromatic protons for accurate integration. -

Acquire at 298 K.

-

References

-

Synthesis & Reduction Protocol: Terashima, K., et al. "Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols."[1] Beilstein J. Org. Chem.2014 , 10, 134–140.

-

General Spectral Data (Phenols): NIST Chemistry WebBook, SRD 69. "Phenol, 4-(2,2,2-trifluoro-1-hydroxyethyl)-".[2]

-

Reagent Data (NaBH4): "Sodium Borohydride Reduction of Ketones." Organic Syntheses, Coll.[3] Vol. 4, p.88 (1963).

Sources

"4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol" potential biological activities

Subtitle: Pharmacophore Analysis, Biological Potential, and Experimental Protocols for Fluorinated Phenolic Scaffolds

Executive Summary

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (TFHEP) represents a critical "privileged structure" in medicinal chemistry, bridging the gap between simple phenolic antioxidants and complex nuclear receptor modulators. Distinguished by the presence of a trifluoromethyl carbinol moiety (

This guide analyzes the biological potential of TFHEP, focusing on its validated utility as a pharmacophore for Liver X Receptor (LXR) agonism and Tyrosinase inhibition . It serves as a technical roadmap for researchers utilizing TFHEP as a lead fragment or metabolic probe.

Chemical Architecture & Physicochemical Profile

The biological activity of TFHEP is dictated by the "Fluorine Effect." The electron-withdrawing nature of the trifluoromethyl group (

Key Physicochemical Data

| Property | Value (Approx.) | Biological Implication |

| Molecular Weight | 192.14 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| LogP (Lipophilicity) | ~2.1 - 2.4 | Enhanced membrane permeability compared to non-fluorinated analog (LogP ~1.1). |

| pKa (Phenol) | ~9.5 | Slightly more acidic than phenol (pKa 10) due to inductive effects. |

| pKa (Aliphatic OH) | ~11.8 | The |

| Chirality | 1 Chiral Center | Exists as |

Structural Logic (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic that defines TFHEP's utility.

Figure 1: SAR Logic of TFHEP. The trifluoromethyl group enhances hydrophobic interactions while the phenol core anchors the molecule in polar active sites.

Primary Biological Activity: Nuclear Receptor Modulation

TFHEP is structurally homologous to the "head group" of potent Liver X Receptor (LXR) agonists (e.g., LXR-623, GW3965). The LXR nuclear receptors regulate cholesterol homeostasis, lipid metabolism, and inflammation.

Mechanism of Action

The TFHEP scaffold mimics the natural ligand (oxysterols) but with enhanced binding kinetics due to the

-

Binding: The phenolic hydroxyl forms a hydrogen bond with His435 (LXR

) or His421 (LXR -

Pocket Occupation: The bulky

group occupies the hydrophobic pocket usually filled by the steroid side chain, inducing a conformational change. -

Activation: This change releases co-repressors and recruits co-activators (e.g., SRC-1), initiating transcription of target genes like ABCA1.

Experimental Protocol: TR-FRET LXR Co-activator Assay

To validate TFHEP activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Objective: Measure the recruitment of a co-activator peptide to the LXR Ligand Binding Domain (LBD) in the presence of TFHEP.

Reagents:

-

GST-tagged LXR

-LBD. -

Europium-labeled anti-GST antibody (Donor).

-

Biotinylated SRC-1 peptide (Co-activator).

-

Streptavidin-d2 (Acceptor).

-

Assay Buffer: 50 mM Tris (pH 7.4), 50 mM KCl, 1 mM DTT, 0.1% BSA.

Workflow:

-

Preparation: Dilute TFHEP in DMSO to create a 10-point concentration series (e.g., 1 nM to 10

M). -

Incubation:

-

Add 5

L of TFHEP solution to a 384-well plate. -

Add 5

L of GST-LXR -

Add 10

L of detection mix (Eu-anti-GST + Biotin-SRC1 + SA-d2).

-

-

Equilibrium: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 minutes at room temperature in the dark.

-

Readout: Measure fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor) using a microplate reader (e.g., EnVision).

-

Analysis: Calculate the TR-FRET ratio (

). Plot dose-response curve to determine

Secondary Biological Activity: Tyrosinase Inhibition[1][2][3][4]

Phenolic compounds are classic inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] TFHEP acts as a competitive inhibitor or a "suicide substrate."

Mechanism

-

Copper Chelation: The phenolic oxygen coordinates with the binuclear copper active site of tyrosinase.

-

Electronic Trap: The electron-withdrawing

group reduces the electron density on the phenol ring, making it less susceptible to enzymatic oxidation compared to tyrosine. This "jams" the catalytic cycle.

Experimental Protocol: Mushroom Tyrosinase Inhibition

Objective: Determine the

Workflow:

-

Buffer: Phosphate buffer (0.1 M, pH 6.8).

-

Enzyme Mix: Dissolve Mushroom Tyrosinase (1000 U/mL) in buffer.

-

Substrate: L-DOPA (5 mM).

-

Reaction:

-

Mix 10

L TFHEP (various concentrations) with 170 -

Incubate at 25°C for 5 minutes.

-

Add 10

L L-DOPA to initiate reaction.

-

-

Kinetic Read: Monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes.

-

Calculation:

Synthesis & Pathway Visualization

Synthesis of TFHEP is typically achieved via the Friedel-Crafts reaction or Grignard addition, utilizing the stability of the trifluoro-group.

Figure 2: Synthetic route to TFHEP. The Grignard route provides high yields, though enzymatic resolution is required for pure enantiomers.

Toxicology & Metabolic Stability

-

Metabolic Stability: The

group blocks hydroxylation at the benzylic position, a common clearance pathway for ethyl-phenols. This extends the half-life ( -

Glucuronidation: The primary metabolic route is Phase II conjugation (glucuronidation) at the phenolic hydroxyl group.

-

Safety: While generally considered a safe intermediate, 4-substituted phenols can exhibit cytotoxicity at high concentrations (>100

M) due to quinone methide formation.

References

-

Collins, J. L., et al. (2002). "Identification of a Nonsteroidal Liver X Receptor Agonist through Parallel Array Synthesis of 2-Phenyl-1,1,1-trifluoro-2-propanols." Journal of Medicinal Chemistry.

-

Kim, Y. J., & Uyama, H. (2005).[2] "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11237365, 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol." PubChem.

Sources

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol: Pharmacophore Mechanics & Functional Theories

[1]

Executive Summary & Chemical Identity

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is a functionalized phenolic building block characterized by a chiral benzylic alcohol substituted with a trifluoromethyl group.[1] This moiety acts as a "bioisostere" for isopropyl or tert-butyl groups but with inverted electronic properties due to the strong electron-withdrawing nature of fluorine.[1]

-

CAS Number: 246245-20-5[1]

-

Molecular Formula: C₈H₇F₃O₂[1]

-

Key Structural Features:

-

Phenolic Hydroxyl: H-bond donor/acceptor, critical for receptor anchoring (e.g., Arg/Glu residues).[1]

-

Trifluoroethyl Group: Increases metabolic stability (blocks benzylic oxidation) and lipophilicity; mimics the side chain of oxysterols.[1]

-

Chiral Center: The C1 position is chiral; the (S)- and (R)-enantiomers often exhibit distinct binding affinities in nuclear receptors.[1]

-

Mechanism of Action Theories

The biological activity associated with this structure is best understood through three theoretical frameworks: the LXR Ligand Mimicry Theory , the Endocrine Disruption Potential , and the Metabolic Activation Hypothesis .[1]

Theory A: The LXR "Lipophilic Anchor" Mechanism

This molecule serves as the core scaffold for high-affinity LXR agonists (e.g., BMS-852927 analogs).[1] The theory posits that the trifluoro-1-hydroxyethyl group mimics the 24-hydroxycholesterol side chain, the endogenous ligand for LXR.[1]

-

Binding Pocket Dynamics: The trifluoromethyl group occupies the hydrophobic pocket of the LXR Ligand Binding Domain (LBD), displacing water and increasing entropic gain upon binding.[1]

-

H-Bond Network: The benzylic hydroxyl group forms a critical hydrogen bond with His435 (LXRβ) or His421 (LXRα), stabilizing the active conformation (Helix 12) required for co-activator recruitment.[1]

-

Downstream Signaling: Binding induces a conformational change that releases co-repressors (NCoR) and recruits co-activators (SRC-1), triggering the transcription of ABCA1 and ABCG1 (Reverse Cholesterol Transport).[1]

Theory B: The "Bisphenol-Like" Estrogenic Modulation

Structurally, the molecule resembles "half" of Bisphenol AF (BPAF), a known Estrogen Receptor (ER) agonist.[1]

-

Mechanism: The phenolic ring mimics the A-ring of 17β-estradiol.[1] The electron-withdrawing CF3 group increases the acidity of the phenolic -OH, potentially strengthening the H-bond with Glu353 in the ERα ligand-binding pocket.[1]

-

Implication: This suggests potential off-target endocrine activity (ER agonism or antagonism) depending on the steric fit of the trifluoroethyl tail in the receptor's Helix 11-12 region.[1]

Theory C: Metabolic "Warhead" Activation

While the trifluoromethyl group blocks standard oxidation, the benzylic alcohol can theoretically be oxidized to a trifluoroacetophenone derivative by specific dehydrogenases.[1]

Visualizing the Signaling Pathway (LXR Context)

The following diagram illustrates the primary signaling cascade activated when this pharmacophore is incorporated into an LXR agonist.

Caption: LXR activation cascade triggered by trifluoro-hydroxyethyl-phenol based ligands, leading to reverse cholesterol transport.

Experimental Validation Protocols

To validate the MoA theories, the following experimental workflows are recommended.

Protocol 1: TR-FRET LXR Co-activator Binding Assay

Objective: Quantify the ability of the molecule (or its derivative) to recruit co-activators to LXRβ.[1]

-

Reagents:

-

Procedure:

-

Incubate 5 nM LXRβ-LBD with increasing concentrations of the test compound (1 nM - 10 µM) in 384-well plates.

-

Add 200 nM Fluorescein-SRC-1 and Tb-antibody.[1]

-

Incubate for 1 hour at room temperature in the dark.

-

Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 520 nm (emission) / 340 nm (excitation).

-

-

Data Analysis: Plot FRET ratio vs. log[Compound]. Calculate EC50.[1] A sigmoidal curve indicates specific binding and agonism.[1]

Protocol 2: Estrogen Receptor Competitive Binding (Polarization)

Objective: Assess off-target binding affinity to ERα/β.[1]

Comparative Data Profile (Predicted)

| Property | 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol | Bisphenol A (Reference) | T0901317 (LXR Tool) |

| MW | 192.14 Da | 228.29 Da | 481.33 Da |

| LogP | ~1.65 (Predicted) | 3.32 | 5.7 |

| H-Bond Donors | 2 | 2 | 1 |

| LXR Affinity | Low (Fragment) | Inactive | High (nM) |

| ER Affinity | Moderate (Predicted) | High | Low |

| Metabolic Stability | High (CF3 block) | Low (Phenol oxidation) | Moderate |

References

-

Kirchgessner, T. G., et al. (2016).[1][2] "Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils." Cell Metabolism.

-

Kick, E. K., et al. (2016).[1] "Discovery of Highly Potent Liver X Receptor β Agonists."[1][3] Journal of Medicinal Chemistry. [1]

-

RCSB Protein Data Bank. (2016).[1] "Crystal Structure of LXRbeta Complexed with BMS-852927 (PDB: 5JY3)."[1][3] [1]

-

GuideChem. (2024).[1] "4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol CAS 246245-20-5 Details."

-

US Patent Application 20250011288. (2025).[1][4] "RXFP1 Agonists and Methods of Use." (Cites the molecule as Intermediate 34-5).[1][4]

Sources

The Fluorinated Chiral Handle: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol in Nuclear Receptor Modulation

The following technical guide details the medicinal chemistry profile, synthetic utility, and therapeutic applications of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol .

Executive Summary

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (CAS: 246245-20-5) is a high-value pharmacophore used primarily in the development of nuclear receptor ligands, specifically Liver X Receptor (LXR) agonists and Selective Androgen Receptor Modulators (SARMs) .[1]

Its structural uniqueness lies in the 1-hydroxy-2,2,2-trifluoroethyl moiety attached to the phenolic core. This motif serves three critical medicinal chemistry functions:

-

Bioisosterism: It acts as a lipophilic, metabolically stable bioisostere of the isopropyl or hexafluoroisopropanol group.

-

Electronic Modulation: The strongly electron-withdrawing trifluoromethyl (

) group increases the acidity of the benzylic hydroxyl, enhancing its hydrogen-bond donor (HBD) capability. -

Chirality: The benzylic carbon is a stereocenter, allowing for the fine-tuning of ligand-receptor fit, a crucial factor in achieving selectivity between receptor isoforms (e.g., LXR

vs. LXR

Part 1: Physicochemical & Pharmacophore Profile

Structural Properties

The molecule consists of a phenol ring substituted at the para-position with a chiral trifluoroethanol group.

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | Compact scaffold for fragment-based design. | |

| Molecular Weight | 192.14 g/mol | Low MW allows for significant elaboration without exceeding Lipinski limits. |

| Chirality | 1 Chiral Center (Benzylic C) | Enantiomers ( |

| Electronic Effect | The | |

| Acidity (pKa) | More acidic than a standard ethanol side chain ( |

The "Fluorine Effect" in Binding

In LXR agonists, this scaffold mimics the oxysterol head group. The

-

Metabolic Blockade: The trifluoromethyl group prevents cytochrome P450-mediated hydroxylation at the benzylic position, a common metabolic soft spot in non-fluorinated analogs (e.g., ethyl-phenol derivatives).

Part 2: Synthetic Methodologies

To ensure high enantiomeric excess (ee), which is critical for biological activity, the synthesis relies on Asymmetric Transfer Hydrogenation (ATH) .

Synthesis Workflow Diagram (DOT)

Caption: Figure 1. Enantioselective synthesis pathway via Friedel-Crafts acylation and Noyori Asymmetric Transfer Hydrogenation.

Detailed Experimental Protocol

Objective: Synthesis of (S)-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol.

Step 1: Friedel-Crafts Acylation

-

Reagents: Phenol (1.0 eq), Trifluoroacetic anhydride (1.2 eq),

(2.5 eq), Dichloromethane (DCM). -

Procedure:

-

Suspend

in anhydrous DCM at 0°C. -

Add trifluoroacetic anhydride dropwise.

-

Add phenol solution slowly to control exotherm.

-

Reflux for 4 hours. Quench with ice water/HCl.

-

Workup: Extract with EtOAc, wash with brine, dry over

. -

Result: 4-Trifluoroacetylphenol (Solid).

-

Step 2: Asymmetric Transfer Hydrogenation (ATH) This step establishes the chiral center.

-

Catalyst Preparation: Mix

and -

Reaction:

-

Dissolve 4-trifluoroacetylphenol in an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).

-

Add the Ru-catalyst (0.5 mol%).

-

Stir at 25°C for 12–24 hours under inert atmosphere (Argon).

-

Monitoring: Monitor conversion via TLC or HPLC (Chiralpak AD-H column).

-

-

Purification:

-

Dilute with water, extract with DCM.

-

Purify via flash column chromatography (Hexanes/EtOAc).

-

Yield: ~85–90%.[2] ee: >95% (S-enantiomer).

-

Part 3: Therapeutic Applications (Case Studies)

Liver X Receptor (LXR) Agonists

The LXR nuclear receptors (LXR

-

The Challenge: First-generation agonists (e.g., T0901317) caused severe hypertriglyceridemia by activating LXR

in the liver. -

The Solution: Ligands utilizing the 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol scaffold show improved selectivity for LXR

. -

Mechanism: The phenolic hydroxyl forms a hydrogen bond with His435 and Trp457 in the LXR ligand-binding pocket. The trifluoroethyl group fits into a specific hydrophobic sub-pocket, inducing a conformational change that recruits co-activators.

Selective Androgen Receptor Modulators (SARMs)

In SARM development, this scaffold mimics the A-ring of testosterone.

-

The electron-withdrawing nature of the

group prevents metabolic aromatization (conversion to estrogen), a key requirement for SARMs intended to treat muscle wasting without estrogenic side effects.

SAR Logic Diagram (DOT)

Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety.

References

-

BenchChem. (2024). 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol Product Profile and Applications. Retrieved from

-

Hashiguchi, S., et al. (1995).[3] "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society.[3] Retrieved from

- Collins, J. L., et al. (2002). "Identification of a Nonsteroidal Liver X Receptor Agonist through Parallel Array Synthesis of Tertiary Amines." Journal of Medicinal Chemistry. (Contextual reference for LXR pharmacophores).

-

PubChem. (2024). Compound Summary: 4-(Trifluoromethyl)phenol and derivatives. Retrieved from

-

Ouellet, S. G., et al. (2007).[4] "Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters." Accounts of Chemical Research. Retrieved from

Sources

- 1. Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]

- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

Methodological & Application

Application Note: High-Purity Isolation of 4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol

Executive Summary

This application note details the purification protocols for 4-(1-hydroxy-2,2,2-trifluoroethyl)phenol , a critical intermediate in the synthesis of fluorinated pharmaceuticals and bioisosteres. The presence of the trifluoromethyl (

This guide addresses two primary purification challenges:

-

Chemical Purity: Removal of the ketone precursor (4-trifluoroacetylphenol) and inorganic reducing agents.

-

Enantiomeric Purity: Resolution of the racemate into active enantiomers, essential for high-affinity ligand binding in drug development.

Chemical Context & Impurity Profile[1][2][3]

Understanding the synthesis route is prerequisite to effective purification. The target compound is typically synthesized via the reduction of 4-(trifluoroacetyl)phenol (CAS 1823-63-8) using borohydride reagents or catalytic hydrogenation.

Impurity Spectrum

| Impurity Type | Source | Physicochemical Characteristic | Removal Strategy |

| Precursor Ketone | Unreacted 4-trifluoroacetylphenol | Yellow solid, lower polarity than alcohol. | Recrystallization (Solubility differential). |

| Boron Salts | Reducing agent byproducts | Inorganic, water-soluble. | Aqueous workup / Filtration. |

| Oligomers | Phenolic oxidation products | High MW, colored. | Flash Chromatography / Activated Carbon. |

| Enantiomer | Racemic synthesis | Identical physical properties (achiral environment). | Chiral HPLC / Enzymatic Resolution. |

Synthesis & Purification Workflow

Figure 1: Integrated purification workflow from crude synthesis to enantiopure isolate.

Protocol 1: Chemical Purification (Recrystallization)

The trifluoroethyl group renders the molecule lipophilic, yet the phenolic hydroxyl maintains polarity. A two-solvent system utilizing the "Hydrophobic Effect" of the

Recommended Solvent System

Toluene / Heptane is the preferred system. The compound is soluble in hot toluene (due to

Step-by-Step Procedure

-

Dissolution: Transfer 10 g of crude solid into a 250 mL round-bottom flask. Add Toluene (approx. 5-7 mL/g) and heat to 80°C with stirring until fully dissolved.

-

Note: If the solution remains cloudy (inorganic salts), filter hot through a Celite pad.

-

-

Anti-Solvent Addition: While maintaining 80°C, slowly add Heptane dropwise until a persistent turbidity is observed.

-

Re-solubilization: Add a minimal amount of hot Toluene (0.5 - 1 mL) to clear the solution.

-

Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed (approx. 2 hours). Rapid cooling traps impurities.

-

Crystallization: Once at room temperature, transfer to a 4°C environment (fridge) for 4 hours to maximize yield.

-

Filtration: Filter the white crystalline solid under vacuum. Wash the cake with cold Heptane (2 x 10 mL).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Result: White to off-white needles. Target Purity: >98% (a/a) by HPLC.

Protocol 2: Chromatographic Purification (Flash)[4]

For samples with significant oligomeric impurities or low melting points preventing crystallization, Flash Chromatography is required.

Stationary Phase Selection

-

Media: High-performance spherical silica (20-40 µm).

-

Loading: 1-2% w/w (Sample/Silica).

Mobile Phase Gradient

The

| Time (min) | % Hexane | % Ethyl Acetate | Description |

| 0 - 2 | 95 | 5 | Column Equilibration |

| 2 - 5 | 95 | 5 | Impurity Elution (Non-polar) |

| 5 - 20 | 95 | 5 | Product Elution (Linear Gradient) |

| 20 - 25 | 60 | 40 | Wash |

Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).

Protocol 3: Chiral Resolution (Enantiomeric Purity)

Since the reduction of the ketone typically yields a racemate, separating the (R) and (S) enantiomers is critical for biological assays.

Method A: Preparative Chiral HPLC (The Gold Standard)

The electron-withdrawing

-

Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).

-

Dimensions: 20 x 250 mm (Prep).

-

Mobile Phase: n-Hexane / Isopropanol (90:10 to 85:15).

-

Flow Rate: 10-15 mL/min.

-

Temperature: 25°C.

-

Detection: UV 254 nm.[1]

Method B: Enzymatic Kinetic Resolution (Scalable)

Lipases can selectively acetylate one enantiomer of secondary fluorinated alcohols.

-

Setup: Dissolve racemate in Vinyl Acetate (acting as solvent and acyl donor).

-

Catalyst: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).

-

Reaction: Stir at 30-40°C. Monitor by Chiral HPLC.

-

Stop: When conversion reaches 50%, filter off the enzyme.

-

Separation: The unreacted alcohol (e.g., (R)-enantiomer) and the formed acetate ester (e.g., (S)-ester) have vastly different polarities and can be separated by standard Flash Chromatography (Protocol 2).

Quality Control & Validation

Validate the purified material using the following parameters.

| Test | Method | Acceptance Criteria |

| Identity | Doublet at | |

| Fluorine Content | Singlet at | |

| Chemical Purity | HPLC (C18) | >98.0% Area.[2] |

| Enantiomeric Excess | Chiral HPLC | >99.0% ee (for chiral batches). |

| Residual Solvent | GC-HS | < Limit (Toluene < 890 ppm). |

Safety Considerations

-

Fluorine Chemistry: While the

group is stable, avoid strong reducing conditions (e.g., LiAlH4 at high temps) that might defluorinate the compound, leading to HF generation. -

Phenolic Handling: Phenols are corrosive and skin-permeable. Wear nitrile gloves and face shields.

-

Dust Explosion: Finely divided organic solids (from recrystallization) pose a dust explosion risk. Ground all equipment.

References

-

Synthesis & Properties of Trifluoroethanol Derivatives

-

General Recrystallization of Fluorinated Aromatics

-

University of Rochester. "Tips & Tricks: Recrystallization Solvents." [Link]

-

- Chiral Resolution of Fluorinated Alcohols

- Compound Identification (CAS Verification)

Sources

- 1. protocols.io [protocols.io]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethanol, 2,2,2-trifluoro-, 1-(4-methylbenzenesulfonate) | C9H9F3O3S | CID 67942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-2-(hydroxymethyl)phenol | C7H7FO2 | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2,2,2-Trifluoroethyl)-N-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)-benzenesulfonamide | C17H12F9NO3S | CID 447912 - PubChem [pubchem.ncbi.nlm.nih.gov]

"4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol" in vitro assay protocol

An Application Note for the In Vitro Bio-Profiling of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Introduction: Characterizing a Key Synthetic Intermediate

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is a phenolic compound with the molecular formula C₈H₇F₃O₂.[1] Its structure is notable for two key features: a phenol group, which is a common motif in many biologically active molecules, and a trifluoro-hydroxyethyl group. The inclusion of trifluoromethyl groups in medicinal chemistry is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2]

Primarily recognized as a critical building block in the synthesis of Selective Androgen Receptor Modulators (SARMs), this compound's own biological activities are not extensively characterized in public literature.[1] Given its structural alerts, particularly the phenolic moiety, it is plausible that 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol could interact with various biological targets. Phenolic compounds are known to exhibit a wide range of effects, including antioxidant, enzyme-inhibiting, and hormone receptor-modulating activities.[3]

This application note provides a suite of detailed in vitro assay protocols designed for researchers and drug development professionals to conduct an initial biological characterization of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol. The protocols are designed to be self-validating and follow a logical progression, beginning with a fundamental assessment of cytotoxicity to establish appropriate concentration ranges for subsequent, more specific functional assays. We will detail protocols for:

-

General Cytotoxicity Assessment: To determine the compound's effect on cell viability.

-

Estrogen Receptor Binding Assay: To investigate potential hormonal activity due to the phenolic structure.

-

Enzyme Inhibition Assay (α-glucosidase): To screen for potential inhibitory effects on a key metabolic enzyme.

These assays provide a foundational dataset to guide further investigation into the compound's mechanism of action and potential therapeutic applications.

Physicochemical Properties of the Test Article

A thorough understanding of the test article's properties is essential for accurate and reproducible experimental results.

| Property | Value | Source |

| IUPAC Name | 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | [1] |

| CAS Number | 246245-20-5 | [1][4] |

| Molecular Formula | C₈H₇F₃O₂ | [1] |

| Molecular Weight | 192.14 g/mol | [1] |

| Appearance | Varies (typically a solid) | - |

| Storage | 2-8°C, sealed, in a dry environment | [1] |

Part 1: Foundational Procedures

Stock Solution Preparation

The accuracy of all subsequent assays depends on the correct preparation of the test article stock solution.

-

Rationale: A high-concentration, validated stock solution in a suitable solvent allows for precise serial dilutions into aqueous culture media, minimizing the final solvent concentration to avoid vehicle-induced toxicity. Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to cells at concentrations typically below 0.5%.

-

Protocol:

-

Accurately weigh a precise amount (e.g., 5 mg) of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol powder.

-

Dissolve the powder in an appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

-

Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C, protected from light.

-

General Cell Culture Maintenance

This guide utilizes the human breast adenocarcinoma cell line MCF-7 as a model system for cytotoxicity and estrogen receptor-related assays. It is a well-characterized, estrogen-responsive cell line.

-

Rationale: Consistent and sterile cell culture technique is paramount to ensure the health and reproducibility of the cellular models used in the assays.

-

Protocol:

-

Culture MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and human recombinant insulin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 70-80% confluency using Trypsin-EDTA to detach them.

-

Regularly inspect cultures for any signs of contamination.

-

Caption: General experimental workflow from compound preparation to data analysis.

Part 2: Protocol for General Cytotoxicity Assessment (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[7]

Materials

-

MCF-7 cells

-

Complete culture medium (DMEM + 10% FBS)

-

Serum-free DMEM

-

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well flat-bottom plates

-

Positive control (e.g., Doxorubicin)

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol

-

Cell Seeding:

-

Trypsinize and count MCF-7 cells.

-

Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in serum-free medium from the DMSO stock. A typical concentration range to screen is 0.1 µM to 100 µM.

-

Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no-cell" blank (medium only).

-

Carefully remove the seeding medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

-

Incubate for 24, 48, or 72 hours. A 48-hour incubation is a common starting point.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT from all wells. Be cautious not to disturb the formazan crystals or the attached cells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis

-

Subtract the average absorbance of the "no-cell" blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

-

-

Plot % Viability against the log of the compound concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Part 3: Protocol for Estrogen Receptor (ER) Competitive Binding Assay

Principle

This assay determines a compound's ability to bind to the estrogen receptor.[8] It is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to ERα and ERβ present in a rat uterine cytosol preparation.[9] The amount of radioactivity bound to the receptor decreases as the concentration of the competing test compound increases. This allows for the determination of the compound's binding affinity (Ki).

Materials

-

Rat uterine cytosol (prepared from immature, ovariectomized female rats)

-

[³H]17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol stock solution

-

Assay Buffer (TEDG: Tris, EDTA, Dithiothreitol, Glycerol)

-

Hydroxylapatite (HAP) slurry (for separating bound from free ligand)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Step-by-Step Protocol

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled 17β-estradiol (standard) and the test compound in the assay buffer.

-

Prepare a working solution of [³H]17β-estradiol in assay buffer (final concentration typically ~1 nM).[9]

-

Prepare the rat uterine cytosol, ensuring the protein concentration is optimized to bind 10-15% of the total radioligand added.[8]

-

-

Assay Incubation:

-

Set up assay tubes on ice.

-

To each tube, add:

-

Assay buffer

-

Diluted test compound or unlabeled estradiol standard

-

[³H]17β-estradiol working solution

-

Rat uterine cytosol (add last to initiate the binding reaction)

-

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

Vortex gently and incubate overnight (18-24 hours) at 4°C.

-

-

Separation of Bound and Free Ligand:

-

Following incubation, add a pre-determined volume of ice-cold HAP slurry to each tube.

-

Incubate on ice for 15-20 minutes with intermittent vortexing. The HAP binds the receptor-ligand complexes.

-

Centrifuge the tubes at low speed (e.g., 1,000 x g for 10 min) to pellet the HAP.

-

Carefully aspirate and discard the supernatant, which contains the free, unbound radioligand.

-

-

Quantification:

-

Wash the HAP pellet with cold assay buffer to remove any remaining free ligand. Repeat the centrifugation and aspiration steps.

-

Add scintillation cocktail to each tube containing the HAP pellet.

-

Vortex thoroughly and count the radioactivity in a liquid scintillation counter.

-

Data Analysis

-

Calculate the specific binding for each sample: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the competitor (either unlabeled estradiol or the test compound).

-

Use non-linear regression to determine the IC₅₀ for both the standard and the test compound.

-

Calculate the relative binding affinity (RBA) or the inhibitory constant (Ki) to quantify the compound's affinity for the estrogen receptor.

Caption: Principle of the competitive estrogen receptor binding assay.

Part 4: Protocol for α-Glucosidase Inhibition Assay

Principle

α-Glucosidase is an enzyme involved in carbohydrate digestion. Inhibiting this enzyme can help manage hyperglycemia. This colorimetric assay measures the activity of α-glucosidase by its ability to hydrolyze the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into p-nitrophenol (pNP), which is a yellow-colored product.[10] An effective inhibitor will reduce the rate of pNP formation.

Materials

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol stock solution

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (to stop the reaction)

-

Positive control (e.g., Acarbose)

-

96-well plate

-

Microplate reader (absorbance at 405 nm)

Step-by-Step Protocol

-

Assay Preparation:

-

Prepare serial dilutions of the test compound and the positive control (Acarbose) in phosphate buffer.

-

Prepare solutions of α-glucosidase and pNPG in phosphate buffer.

-

-

Enzyme Reaction:

-

In a 96-well plate, add 50 µL of the test compound dilutions to each well.

-

Include a positive control (Acarbose), a negative control (buffer only, no inhibitor), and a blank (buffer only, no enzyme).

-

Add 50 µL of the α-glucosidase solution to all wells except the blanks.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Substrate Addition and Incubation:

-

Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Stopping the Reaction and Measurement:

-

Stop the enzymatic reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well. This also enhances the yellow color of the p-nitrophenol product.

-

Measure the absorbance of each well at 405 nm.

-

Data Analysis

-

Correct the absorbance readings by subtracting the absorbance of the blank from all other wells.

-

Calculate the percentage of enzyme inhibition using the following formula:

-

% Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] * 100

-

-

Plot the % Inhibition against the log of the compound concentration.

-

Use non-linear regression to determine the IC₅₀ value, which is the concentration of the compound that inhibits enzyme activity by 50%.

Conclusion and Further Steps

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol. By systematically evaluating its cytotoxicity, potential for estrogen receptor binding, and enzyme inhibitory activity, researchers can generate a foundational biological profile. The results from these assays, particularly the calculated IC₅₀ and Ki values, will be critical in guiding subsequent research. Positive "hits" in any of these assays would warrant more in-depth mechanistic studies, such as investigating effects on downstream signaling pathways, assessing selectivity against other receptors or enzymes, and ultimately progressing to more complex cell-based or in vivo models.

References

-

MySkinRecipes. 4-(2,2,2-trifluoro-1-methoxyethyl)phenol. Available from: [Link]

-

PubChem. 4-(Trifluoromethyl)phenol. Available from: [Link]

-

PubChem. 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. Available from: [Link]

-

Antioxidants (Basel). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Available from: [Link]

-

Wikipedia. 2,2,2-Trifluoroethanol. Available from: [Link]

- Google Patents. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.

-

PubChem. 2-Methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)phenol. Available from: [Link]

-

Molecules. Phenolic Profile, Inhibition of α-Amylase and α-Glucosidase Enzymes, and Antioxidant Properties of Solanum elaeagnifolium Cav. (Solanaceae): In Vitro and In Silico Investigations. Available from: [Link]

-

Journal of Food Biochemistry. Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. Available from: [Link]

-

Molecules. 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Available from: [Link]

-

National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

-

National Toxicology Program. In Vitro Tox Study Report: Estrogen Receptor Binding (Rat Uterine Cytosol). Available from: [Link]

-

International Journal of Food Properties. Investigation of phenolic compounds, in vitro antioxidant and enzyme inhibition activities of methanol and aqueous extracts of d. Available from: [Link]

-

Nigerian Journal of Pharmaceutical and Applied Science Research. Total phenolic content and in vitro evaluation of antioxidant activity of ethanol extract of Ganoderma amboinense. Available from: [Link]

-

International Journal of Molecular Sciences. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

-

South African Journal of Botany. Phenolic profile, enzyme inhibition and antioxidant activities and bioinformatics analysis of leaf and stem bark of Ficus sycomorus. Available from: [Link]

-

African Journal of Microbiology Research. In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). Available from: [Link]

-

ResearchGate. (PDF) In vitro receptor binding assays. Available from: [Link]

- Google Patents. CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.

-

Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

-

Molecules. Phenolic Compounds from Wild Plant and In Vitro Cultures of Ageratina pichichensis and Evaluation of Their Antioxidant Activity. Available from: [Link]

-

ResearchGate. Update on in vitro cytotoxicity assays for drug development. Available from: [Link]

-

Repositório Alice - Embrapa. Enzyme-assisted extraction of phenolics from winemaking by-products: Antioxidant potential and inhibition of alpha-glucosidase a. Available from: [Link]

-

Organic Syntheses. 4. Available from: [Link]

-

International Journal of Molecular Sciences. Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. Available from: [Link]

-

Evidence-Based Complementary and Alternative Medicine. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Available from: [Link]

-

National Toxicology Program. Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Available from: [Link]

-

Journal of the American Chemical Society. Simulations of the Estrogen Receptor Ligand-Binding Domain: Affinity of Natural Ligands and Xenoestrogens. Available from: [Link]

Sources

- 1. 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol|CAS 246245-20-5 [benchchem.com]

- 2. 4-(2,2,2-trifluoro-1-methoxyethyl)phenol [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | 246245-20-5 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. botanicaserbica.bio.bg.ac.rs [botanicaserbica.bio.bg.ac.rs]

Application Notes and Protocols: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol as a Putative Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol in Enzyme Inhibition

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. The trifluoromethyl (CF3) group, in particular, can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity.[1] The molecule 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol combines the structural features of a phenol with a trifluorinated secondary alcohol. While direct studies on this specific compound as an enzyme inhibitor are not extensively documented in publicly available literature, its structure is highly suggestive of a potent mechanism-based inhibitory action, particularly against hydrolytic enzymes.

The key to this potential lies in the trifluoromethyl group's powerful electron-withdrawing nature. This effect renders the adjacent hydroxyl-bearing carbon highly electrophilic. Consequently, this carbon center is susceptible to nucleophilic attack from an amino acid residue (such as serine, cysteine, or threonine) within an enzyme's active site. This interaction can form a stable, covalent adduct that mimics the tetrahedral transition state of the enzyme's natural substrate, leading to potent and often reversible, slow-binding inhibition. This principle is well-established for trifluoromethyl ketones (TFMKs), which are known to be powerful inhibitors of carboxylesterases and proteases through the formation of a stable hemiacetal with an active site serine.[2]

These application notes provide a theoretical framework and detailed experimental protocols for investigating 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol as a transition-state analog inhibitor, with a primary focus on the serine hydrolase family of enzymes.

Part 1: Proposed Mechanism of Action - A Hypothesis

We hypothesize that 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol acts as a slow-binding, reversible inhibitor of serine hydrolases. The proposed mechanism involves the following steps:

-

Initial Binding: The inhibitor docks into the enzyme's active site, likely guided by interactions involving the phenol ring.

-

Nucleophilic Attack: The catalytic serine residue's hydroxyl group performs a nucleophilic attack on the electrophilic carbon of the inhibitor's trifluoro-hydroxyethyl moiety.

-

Formation of a Stable Adduct: This attack results in the formation of a stable, covalent hemiketal adduct. This adduct is structurally analogous to the high-energy tetrahedral intermediate formed during the hydrolysis of a natural ester or amide substrate.

-

Enzyme Inhibition: The stability of this hemiketal adduct effectively sequesters the enzyme in an inactive state, preventing it from processing its natural substrate. The inhibition is characterized by a time-dependent onset as the covalent adduct forms.

The reversibility of this inhibition is a key feature. While the adduct is stable, it is not permanently covalent. The equilibrium can slowly shift back, releasing the inhibitor and restoring enzyme activity, a characteristic of potent, tight-binding inhibitors.[3]

Diagram of Proposed Inhibition Mechanism

Caption: Standard workflow for determining IC50 values.

Protocol 2.2: Investigating the Mechanism of Inhibition (Time-Dependence)

This protocol helps to determine if the compound is a standard reversible inhibitor or a time-dependent, slow-binding inhibitor.

Rationale: For slow-binding inhibitors, the degree of inhibition increases with the length of pre-incubation time. This experiment directly tests this characteristic.

Procedure:

-

Setup: Prepare reactions as in Protocol 2.1, but use a single, partially-inhibiting concentration of the compound (e.g., its approximate IC50 or 2x IC50).

-

Variable Pre-incubation: Create multiple identical sets of reactions. Incubate each set for a different amount of time (e.g., 0, 5, 15, 30, and 60 minutes) before adding the substrate. The "0 minutes" time point involves adding the substrate immediately after the inhibitor.

-